![molecular formula C23H18N2OS B4715384 4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4715384.png)
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Overview
Description
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as MPTB, is a chemical compound that has been extensively researched due to its potential applications in various fields, including medicine and agriculture. MPTB is a thiazole-containing compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including proteasomes and HDAC6. Proteasomes are responsible for degrading proteins that are no longer needed by the cell, while HDAC6 is involved in the regulation of gene expression. Inhibition of these enzymes by this compound leads to the accumulation of proteins that are toxic to cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal models. Inflammation is a major contributor to various diseases, including cancer and neurodegenerative diseases. This compound has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. This compound has also been shown to induce cell death in cancer cells, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, including studying its potential as an anti-inflammatory and anti-cancer agent in humans, developing new methods for synthesizing this compound, and investigating its potential use as a herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
In conclusion, this compound is a thiazole-containing compound that has been extensively studied for its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to have anti-cancer and anti-inflammatory properties, as well as potential use as a herbicide. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in humans and agriculture.
Scientific Research Applications
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
properties
IUPAC Name |
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-10-12-17(13-11-16)22(26)24-20-9-5-8-19(14-20)21-15-27-23(25-21)18-6-3-2-4-7-18/h2-15H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLMLRIAALMJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4715302.png)
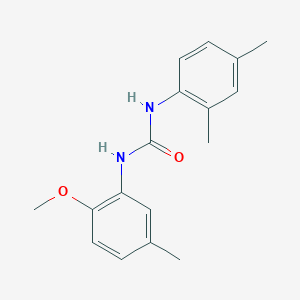
![2-{1-isopropyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4715306.png)
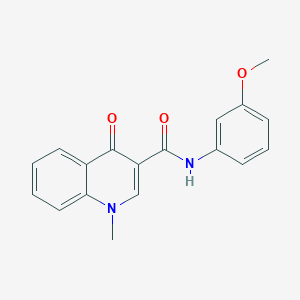
![(2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4715323.png)
![3-methyl-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4715326.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4715334.png)
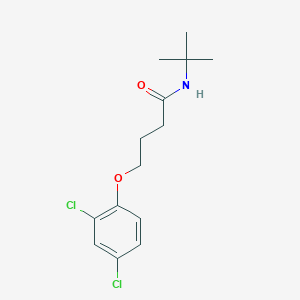
![ethyl 2-nitro-3-[(2,3,4-trifluorophenyl)amino]acrylate](/img/structure/B4715354.png)
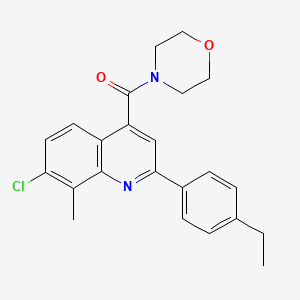
![1-[4-(1-piperidinylmethyl)benzoyl]indoline](/img/structure/B4715376.png)
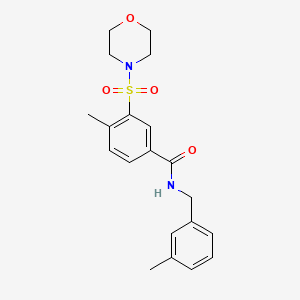
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4715403.png)